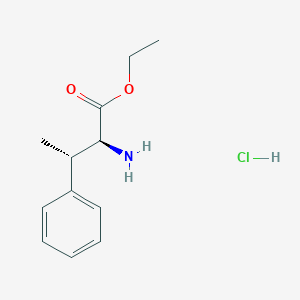

Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride typically involves the esterification of (2S,3S)-2-amino-3-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form primary or secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or other derivatives.

Applications De Recherche Scientifique

Chemistry

- Chiral Building Block : The compound serves as an important chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds which are vital in drug development.

- Synthetic Methodologies : It can be synthesized through various methods including stereoselective reduction and biocatalysis, which enhance yield and purity.

| Method | Description |

|---|---|

| Stereoselective Reduction | Utilizes chiral catalysts for specific enantiomer production. |

| Biocatalysis | Employs enzymes to achieve high selectivity and yield. |

Biology

- Biochemical Probes : Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride is studied for its interactions with proteins and enzymes, serving as a biochemical probe to understand metabolic pathways.

- Neurotransmitter Modulation : Research indicates that this compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission.

Medicine

- Pharmacological Properties : The compound has been investigated for various pharmacological effects including:

| Activity | Description | Reference |

|---|---|---|

| Analgesic | Potential pain-relieving properties | |

| Anti-inflammatory | May reduce inflammation in various models | |

| Antimicrobial | Exhibits activity against certain bacterial strains |

Case Study 1: Analgesic Effects

A study evaluated the analgesic potential of this compound in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential use in pain management therapies.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against several bacterial strains. It demonstrated notable antimicrobial activity with minimum inhibitory concentration values indicating effectiveness against resistant strains of bacteria.

Mécanisme D'action

The mechanism of action of Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target .

Comparaison Avec Des Composés Similaires

- Ethyl (2S,3S)-2-amino-3-methylbutanoate hydrochloride

- Ethyl (2S,3S)-2-amino-3-phenylpropanoate hydrochloride

Comparison: Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride is unique due to its specific chiral configuration and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in drug synthesis and research .

Activité Biologique

Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride, commonly referred to as a derivative of phenylalanine, has garnered significant attention in biochemical research due to its diverse biological activities. This compound exhibits potential applications in medicinal chemistry and neuropharmacology. Below is a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₂H₁₈ClNO₂

- Molecular Weight : 243.73 g/mol

- IUPAC Name : Ethyl (2S)-2-amino-4-phenylbutanoate; hydrochloride

This compound acts primarily through its interactions with neurotransmitter systems and receptors. Its stereochemistry plays a crucial role in determining its binding affinity and selectivity for specific molecular targets. Notably, it may function as a ligand for certain receptors involved in neurotransmission, potentially modulating pathways related to anxiety and depression.

Biological Activities

- Neuroprotective Effects : Research indicates that this compound possesses neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.

- Antidepressant Potential : Preliminary studies suggest that it may exhibit antidepressant-like effects through modulation of neurotransmitter systems.

- Analgesic Properties : Investigations into its analgesic effects have shown promise in pain management contexts.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotection | Protects neuronal cells from oxidative stress | |

| Antidepressant | Modulates serotonin and dopamine levels | |

| Analgesic | Reduces pain response in animal models |

Case Study: Neuroprotective Mechanisms

A study published in 2022 explored the neuroprotective effects of this compound on neuronal cell cultures subjected to oxidative stress. The findings demonstrated that the compound significantly reduced cell death and oxidative damage markers compared to control groups. This suggests a protective mechanism that could be leveraged for therapeutic applications in neurodegenerative disorders.

Case Study: Antidepressant-Like Effects

Another investigation focused on the antidepressant-like effects of this compound in murine models. The results indicated that administration led to increased levels of serotonin and norepinephrine in the brain, correlating with reduced anxiety-like behaviors in tested subjects. This aligns with the hypothesis that this compound may influence mood regulation pathways.

Comparison with Related Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride | C₁₂H₁₈ClNO₂ | Different stereochemistry; distinct biological activity |

| Phenibut | C₁₄H₁₉NO₂ | GABA-mimetic properties; used for anxiety relief |

| 4-Amino-3-phenylbutanoic acid | C₁₀H₁₃NO₂ | Lacks ethyl ester; studied for neurotransmission |

Propriétés

IUPAC Name |

ethyl (2S,3S)-2-amino-3-phenylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGHXNDPXLTJFF-ROLPUNSJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@@H](C)C1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.